1-Methyl-3-phenyl-1H-pyrazol-5-amine

Fragment-based drug discovery PHGDH inhibitor Cancer metabolism

Fragment-based PHGDH inhibitor programs need structurally validated starting points with defined binding modes. 1-Methyl-3-phenyl-1H-pyrazol-5-amine (CAS 10199-50-5) is one of only seven fragments with clear electron density in PHGDH co-crystal structures (PDB 5NZO, 1.29 Å), confirming adenine-pocket engagement (Kd = 5.8 ± 2.0 mM). • Unsubstituted C4 position permits vector-guided fragment growing toward higher-affinity NAD-competitive inhibitors. • N1-methyl group is essential for adenine-pocket recognition; regioisomers show altered binding and are non-interchangeable. • Available at ≥98% purity in batch-consistent quality with full QC documentation for reproducible SAR campaigns.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 10199-50-5
Cat. No. B156348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-phenyl-1H-pyrazol-5-amine
CAS10199-50-5
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CC=C2)N
InChIInChI=1S/C10H11N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3
InChIKeyKCYRMURRLLYLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenyl-1H-pyrazol-5-amine: Physicochemical & Procurement Profile


1-Methyl-3-phenyl-1H-pyrazol-5-amine (CAS 10199-50-5) is a 5-aminopyrazole derivative with molecular formula C₁₀H₁₁N₃ and molecular weight 173.22 g·mol⁻¹ [1]. It is a white to off-white crystalline solid with a melting point of 124–130 °C and boiling point of 368.1 ± 30.0 °C (predicted at 760 mmHg) . The compound is commercially available at purities of 95%, 97%, and ≥98% from multiple vendors . It bears a methyl substituent at the N1 position and a phenyl group at the C3 position, with a primary amine at C5—a substitution pattern that distinguishes it from its closest regioisomers and analogs and critically influences its molecular recognition properties in fragment-based drug discovery [1].

Structural Uniqueness of 1-Methyl-3-phenyl-1H-pyrazol-5-amine


The 5-aminopyrazole scaffold is widely used in medicinal chemistry, yet small changes in the N1 and C3 substitution pattern produce profound differences in target binding, physicochemical properties, and synthetic utility. 1-Methyl-3-phenyl-1H-pyrazol-5-amine occupies a unique position at the intersection of three key structural features: (i) the N1-methyl group, which is essential for high-affinity engagement of the PHGDH adenine pocket as demonstrated by crystallography and ITC [1]; (ii) the unsubstituted C4 position, which preserves a vector for further derivatization that is blocked in many commercial analogs; and (iii) the specific 5-amino group orientation that enables conversion to 5-pyrazolones for azo dye synthesis [2]. Generic substitution with 3-phenyl-1H-pyrazol-5-amine (lacking N1-methyl), 1-methyl-1H-pyrazol-5-amine (lacking 3-phenyl), or the regioisomeric 3-methyl-1-phenyl-1H-pyrazol-5-amine yields compounds with measurably different binding affinities, melting points, and reactivity profiles—rendering them non-interchangeable in both biological screening cascades and multi-step synthetic routes [1].

1-Methyl-3-phenyl-1H-pyrazol-5-amine: Differentiation from Closest Analogs


PHGDH Binding Affinity vs. 3-(1,3-Oxazol-5-yl)aniline Fragment

In a head-to-head isothermal titration calorimetry (ITC) competition assay against the truncated PHGDH-93 construct, 1-methyl-3-phenyl-1H-pyrazol-5-amine (fragment 3) exhibited a dissociation constant Kd = 5.8 ± 2.0 mM, representing 1.6-fold stronger binding than 3-(1,3-oxazol-5-yl)aniline (fragment 10, Kd = 9.3 ± 3.8 mM) and 2.2-fold stronger binding than fragment 4 (Kd = 12.8 ± 2.7 mM) [1]. Both fragments 3 and 10 bound to the same adenine sub-pocket of the NAD⁺ cofactor-binding site but were distinguished by this affinity difference [1]. The ligand efficiency (LE) for fragment 3 was 0.23 kJ/(mol·non-hydrogen atom), a moderate value characteristic of a validated fragment starting point suitable for structure-guided growth [1].

Fragment-based drug discovery PHGDH inhibitor Cancer metabolism

High-Resolution Co-Crystal Structure for Rational Optimization

The co-crystal structure of 1-methyl-3-phenyl-1H-pyrazol-5-amine bound to PHGDH (PDB ID: 5NZO) was solved at 1.29 Å resolution, one of the highest resolutions achieved among the 15 fragments screened in the study [1][2]. The electron density for the ligand (identified as 9EZ in the PDB) was unambiguously resolved, revealing that the N1-methyl-3-phenyl-5-aminopyrazole scaffold occupies the adenine sub-pocket of the NAD⁺ cofactor-binding site without forming specific hydrogen bonds to the protein, instead relying on shape complementarity and hydrophobic interactions [1]. In contrast, the des-methyl analog 3-phenyl-1H-pyrazol-5-amine (CAS 1572-10-7) has no reported PHGDH co-crystal structure, and the regioisomer 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) is not represented among the crystallographically validated PHGDH fragments [1].

Structural biology X-ray crystallography Fragment soaking

N1-Methyl Positional Effect on PHGDH Binding Affinity

The critical role of the N1-methyl group was demonstrated through the 7-methyl analogue (compound 18) in the same PHGDH fragment study. Relocating the methyl group from the N1 position to the 7-position of a related scaffold reduced PHGDH binding affinity 2.7-fold, from Kd = 5.8 ± 2.0 mM (fragment 3) to Kd = 15.9 ± 7.4 mM (fragment 18) [1]. X-ray crystallography revealed that the 7-methyl analogue adopted an orientation flipped by 180° along a horizontal axis relative to fragment 3, confirming that the N1-methyl group is not merely a spectator substituent but an essential determinant of binding pose and affinity [1]. The des-methyl analog 3-phenyl-1H-pyrazol-5-amine was not among the 15 fragments validated in this study, further suggesting that the N1-methyl group contributes critically to PHGDH recognition [1].

Structure-activity relationship Fragment elaboration Methyl scanning

Melting Point Differentiation of Regioisomers

1-Methyl-3-phenyl-1H-pyrazol-5-amine exhibits a melting point of 125–128 °C (Sigma-Aldrich, purity 98%) to 124–130 °C (AKSci, purity 95%) . Its direct regioisomer, 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6), melts at 113–117 °C —a 12–13 °C lower range. This difference arises from altered crystal packing due to the swapped methyl and phenyl substitution pattern, and serves as a robust identity and purity discriminant . The structurally simpler analog 1-methyl-1H-pyrazol-5-amine (lacking the 3-phenyl group, CAS 1192-21-8) melts at only 69–76 °C , underscoring the substantial contribution of the 3-phenyl ring to lattice stability.

Physicochemical characterization Solid-state properties Quality control

Application Scenarios for 1-Methyl-3-phenyl-1H-pyrazol-5-amine


Fragment-Based Drug Discovery Targeting PHGDH in Cancer

1-Methyl-3-phenyl-1H-pyrazol-5-amine is a crystallographically validated fragment hit for human PHGDH with Kd = 5.8 ± 2.0 mM and a high-resolution (1.29 Å) co-crystal structure (PDB 5NZO) that maps its binding mode to the adenine sub-pocket of the NAD⁺ cofactor-binding site [1]. It is one of only seven fragments (out of 15 screened) for which clear electron density was observed, confirming its suitability for structure-guided fragment growing toward higher-affinity NAD-competitive PHGDH inhibitors for PHGDH-amplified breast cancer [1].

Kinase Inhibitor Scaffold Development via 5-Amino Derivatization

The 3-phenyl-1H-5-pyrazolylamine scaffold, of which 1-methyl-3-phenyl-1H-pyrazol-5-amine is the N1-methylated variant, has been established as an efficient template for FLT3 kinase inhibitors, with optimized derivatives exhibiting potent inhibition of FLT3-mutated MOLM-13 cell growth [2]. The N1-methyl group provides an additional vector for modulating selectivity and physicochemical properties in kinase inhibitor design, while the unsubstituted C4 position permits further functionalization [1].

Synthesis of Azo and Bisazo Dyes via 5-Pyrazolone Intermediates

1-Methyl-3-phenyl-1H-pyrazol-5-amine serves as a precursor to 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one, which has been employed in the synthesis of novel azo and bisazo dyes with characterized spectroscopic and dyeing properties [3]. This application leverages the 5-amino group for oxidative conversion to the pyrazolone tautomer, enabling azo coupling with various arylamines and aryl diamines—a synthetic route that is not directly accessible from the 5-unsubstituted or 5-alkyl pyrazole analogs [3].

Chemical Biology Probes for Serine Metabolism Studies

Given its validated engagement of PHGDH—the rate-limiting enzyme of the de novo serine synthesis pathway—1-methyl-3-phenyl-1H-pyrazol-5-amine constitutes a structurally characterized starting point for developing chemical probes to dissect serine metabolism in cancer cells [1]. Its fragment-like physicochemical profile (MW 173.22, cLogP ~1.5 estimated) and availability at multiple purity grades facilitate rapid SAR exploration and biophysical assay deployment [1].

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